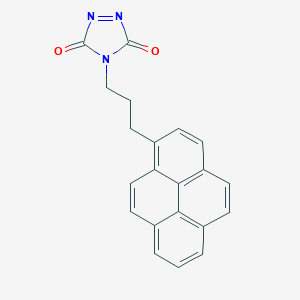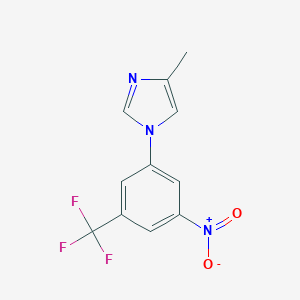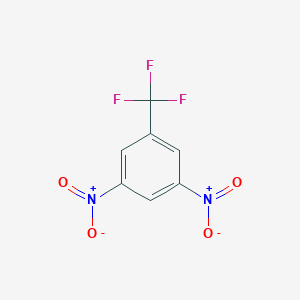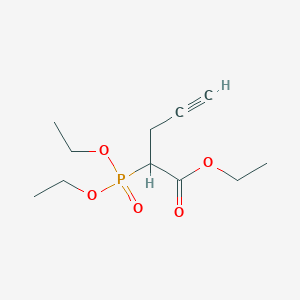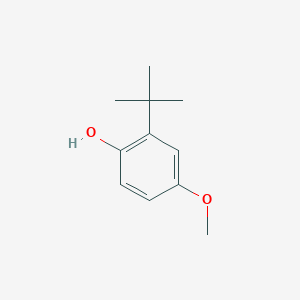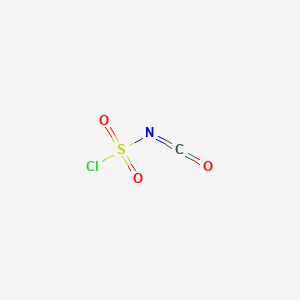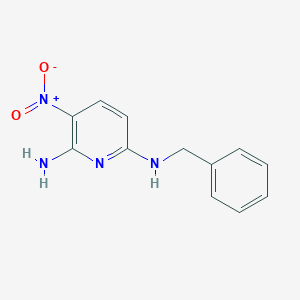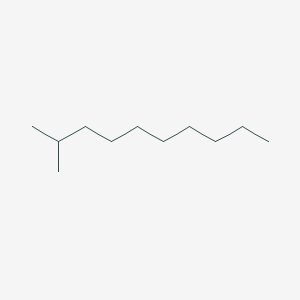
Magnolignan C
描述
Magnolignan C is a lignan compound isolated from the leaves of Magnolia officinalis. It has shown significant physiological activity, particularly against tumor cells. This compound is part of a larger group of bioactive materials found in Magnolia species, which have been traditionally used in Chinese and Japanese medicine for various treatments, including anxiety, asthma, depression, gastrointestinal disorders, and headaches .
准备方法
The total synthesis of Magnolignan C involves several key steps:
Starting Materials: The synthesis begins with commercially available materials such as 1,2,4-trimethoxybenzene and 4-allylanisole.
Functional Group Interconversions: These materials undergo functional group interconversions to form the dibenzofuran skeleton.
Suzuki Coupling and Intramolecular Dehydration: The dibenzofuran skeleton is then constructed through Suzuki coupling and intramolecular dehydration.
Oxidative Coupling: The final step involves FeCl3 catalyzed oxidative coupling to complete the synthesis.
化学反应分析
Magnolignan C undergoes various chemical reactions, including:
Oxidation: This reaction is crucial in the synthesis process, particularly in the formation of the dibenzofuran skeleton.
Reduction: While not a primary reaction in its synthesis, reduction can be used to modify the compound for different applications.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule, enhancing its bioactivity.
Common reagents used in these reactions include FeCl3 for oxidative coupling and various catalysts for Suzuki coupling. The major products formed from these reactions are derivatives of the dibenzofuran skeleton, which have diverse biological activities .
科学研究应用
Magnolignan C has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of lignan synthesis and functional group interconversions.
作用机制
The mechanism of action of Magnolignan C involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in cell proliferation and apoptosis.
相似化合物的比较
Magnolignan C is unique compared to other similar compounds due to its larger molecular volume and distinct spatial conformation:
属性
IUPAC Name |
3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-3-14-10-13(5-7-17(14)21)16-9-12(4-6-18(16)22)8-15(20)11-19/h2,4-7,9-10,15,19-22H,1,3,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJCLTLPXXKFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)CC(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of Magnolignan C based on the identified targets and pathways?
A1: Although the provided research papers [, ] primarily focus on identifying this compound within complex mixtures and exploring its presence in traditional medicine, they don't delve into specific therapeutic applications or mechanisms of action. Further research is needed to elucidate the specific targets and downstream effects of this compound to understand its potential therapeutic uses.
Q2: Has this compound been identified in any traditional Chinese medicine formulations, and if so, what are the traditional uses of these formulations?
A2: Yes, this compound has been identified in Xiaoer Chiqiao Qingre Granules (XRCQ), a traditional Chinese medicine formulation []. While the research suggests XRCQ might address fever in children potentially through pathways involving tumor necrosis factor and PI3K-AKT, the specific role of this compound within this context requires further investigation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


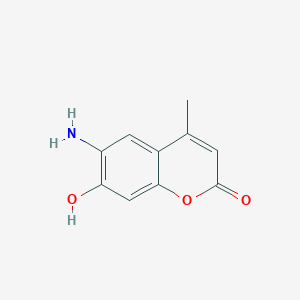
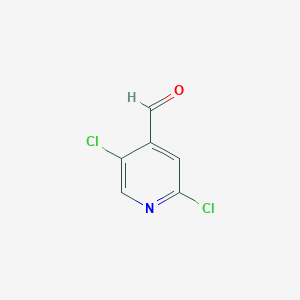
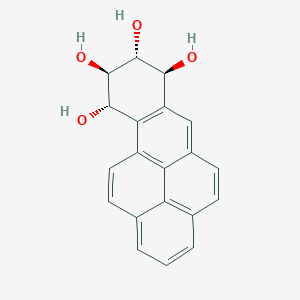
![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)
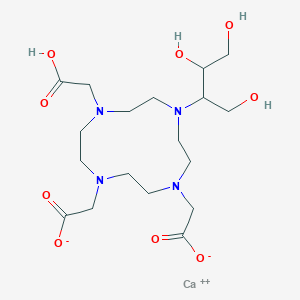
![(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B42140.png)
